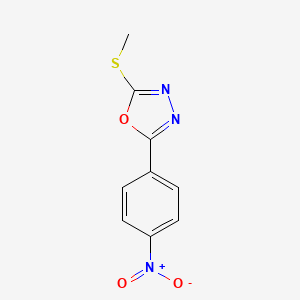![molecular formula C12H8Cl6I2 B11958286 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 91330-15-3](/img/structure/B11958286.png)
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multi-step organic reactions. The process begins with the preparation of a suitable tetracyclic precursor, which is then subjected to halogenation reactions. Chlorination and iodination are carried out under controlled conditions to ensure selective substitution at the desired positions. Common reagents used in these reactions include chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The scalability of the synthesis process is crucial for meeting the demands of various applications, particularly in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to selectively remove halogen atoms, resulting in partially dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher-order chlorinated or iodinated derivatives, while reduction can produce partially dehalogenated compounds with fewer halogen atoms.
Scientific Research Applications
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of halogenated organic compounds and their reactivity.
Biology: Its unique structure and halogen content make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications explores its use as a lead compound for developing new drugs with specific biological activities.
Industry: The compound’s stability and reactivity are leveraged in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include halogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
Hexachlorobutadiene: A chlorinated aliphatic diene with applications as a solvent and intermediate in chemical synthesis.
Hexachlorocyclohexane: A polyhalogenated compound with multiple stereoisomers, used as an insecticide and in chemical research.
Hexachlorobiphenyl: A chlorinated biphenyl compound studied for its environmental impact and toxicological properties.
Uniqueness
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene stands out due to its unique tetracyclic structure and the presence of both chlorine and iodine atoms. This combination of features imparts distinct chemical properties, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
91330-15-3 |
|---|---|
Molecular Formula |
C12H8Cl6I2 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Cl6I2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7H,1H2 |
InChI Key |
LVKHCJHBNOEDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2I)I)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)


![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)






![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)



